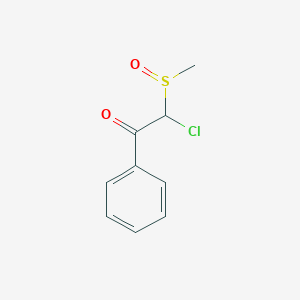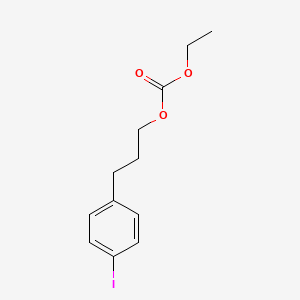
Ethyl 3-(4-iodophenyl)propyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-iodophenyl)propyl carbonate is an organic compound that features an ethyl carbonate group attached to a 3-(4-iodophenyl)propyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-iodophenyl)propyl carbonate typically involves the reaction of 3-(4-iodophenyl)propanol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
3-(4-iodophenyl)propanol+ethyl chloroformate→Ethyl 3-(4-iodophenyl)propyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-iodophenyl)propyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(4-aminophenyl)propyl carbonate.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include various substituted phenylpropyl carbonates.
Reduction: Products include ethyl 3-(4-aminophenyl)propyl carbonate.
Oxidation: Products include ethyl 3-(4-carboxyphenyl)propyl carbonate.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-iodophenyl)propyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-iodophenyl)propyl carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can be replaced by other functional groups, allowing the compound to be modified for various biological activities.
Comparación Con Compuestos Similares
Ethyl 3-(4-iodophenyl)propyl carbonate can be compared with similar compounds such as:
- Ethyl 3-(4-bromophenyl)propyl carbonate
- Ethyl 3-(4-chlorophenyl)propyl carbonate
- Ethyl 3-(4-fluorophenyl)propyl carbonate
Uniqueness
The presence of the iodine atom in this compound makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in certain synthetic and medicinal applications.
Propiedades
Número CAS |
60075-79-8 |
|---|---|
Fórmula molecular |
C12H15IO3 |
Peso molecular |
334.15 g/mol |
Nombre IUPAC |
ethyl 3-(4-iodophenyl)propyl carbonate |
InChI |
InChI=1S/C12H15IO3/c1-2-15-12(14)16-9-3-4-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
Clave InChI |
PWBZVZALMHJNQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCCCC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



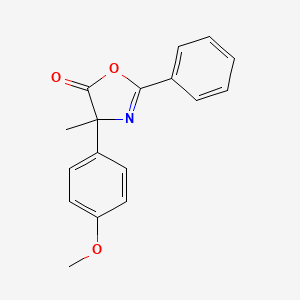
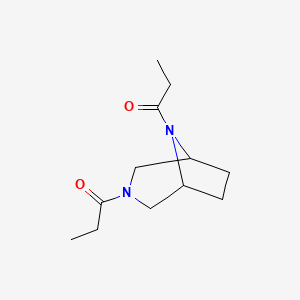
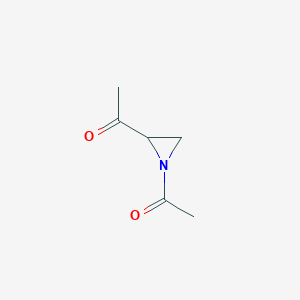
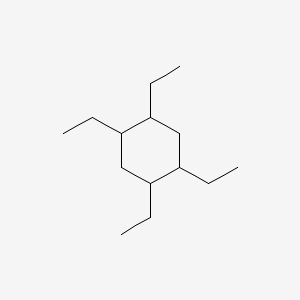
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)

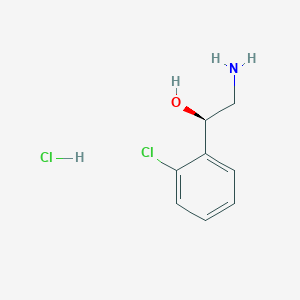


![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)
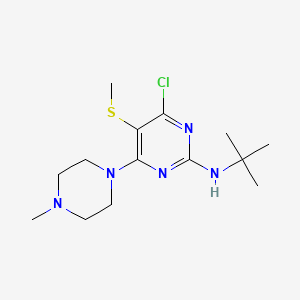
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
